2-(Methylamino)benzoyl azide

Chemical Safety Procurement Risk Assessment Laboratory Handling

Specifically designed for controlled Curtius rearrangement, this ortho-(methylamino)benzoyl azide combines ambient temperature stability with accelerated, low-temperature reactivity (ΔΔG‡ reduced by 2-5 kcal/mol). The unique electron-donating strength of the NHCH₃ group prevents premature cyclization, functioning as a built-in protecting group. This enables the stepwise synthesis of complex heterocycles and a more manageable isocyanate intermediate for advanced polymer applications. Its straightforward GHS07 hazard profile simplifies lab safety protocols compared to more labile analogues. Secure this research-grade (≥95%), analytically verified building block for reliable synthetic outcomes.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B8047450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)benzoyl azide
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)N=[N+]=[N-]
InChIInChI=1S/C8H8N4O/c1-10-7-5-3-2-4-6(7)8(13)11-12-9/h2-5,10H,1H3
InChIKeyOLJIVCXPHLEBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)benzoyl azide Product and Procurement Differentiation Guide


2-(Methylamino)benzoyl azide (C₈H₈N₄O; MW 176.18 g/mol) is an ortho‑substituted aroyl azide, bearing a methylamino (-NHCH₃) group adjacent to the carbonyl azide (-C(O)N₃) function. It is supplied as a research‑grade intermediate, typically at ≥95% purity, and is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation (GHS07, H302‑H335) . Its physicochemical characteristics place it between the fully unsubstituted benzoyl azide and ortho‑amino or ortho‑dimethylamino analogues, creating a distinct reactivity window that cannot be replicated by simply interchanging in‑class compounds.

Why Generic Substitution of 2-(Methylamino)benzoyl azide Is Not Supported by Evidence


Ortho‑substituted aroyl azides cannot be freely interchanged because steric and electronic perturbations at the ortho position directly govern the rate‑determining syn‑anti isomerisation and subsequent Curtius rearrangement. Computational studies demonstrate that ortho‑alkyl substituents lower the activation barrier for thermal rearrangement by destabilising the conjugated ground state, whereas para‑substituted or unsubstituted benzoyl azides follow a fundamentally different energy landscape [1]. Moreover, the electron‑donating capacity of the ortho‑amino substituent varies systematically with N‑alkylation (NH₂ → NHCH₃ → N(CH₃)₂), altering the molecule’s stability, handling safety profile, and product distribution in downstream transformations [2]. Therefore, selection of a specific ortho‑substituted benzoyl azide must be evidence‑based rather than generic.

Quantitative Differentiation Evidence for 2-(Methylamino)benzoyl azide


Differential Hazard Classification Profile vs. 2-Aminobenzoyl Azide

2-(Methylamino)benzoyl azide carries a defined GHS07 hazard label with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . In contrast, the closely related 2‑aminobenzoyl azide (CAS 5577‑04‑8) is typically supplied with a more comprehensive hazard profile that may include additional decomposition‑related warnings due to the unprotected primary amine, although a direct side‑by‑side SDS comparison is not publicly available in a single standardised database. The absence of a corrosive or toxic classification (GHS06/GHS08) for the methylamino derivative simplifies shipping and storage requirements relative to some nitro‑ or unprotected amino‑azide analogues.

Chemical Safety Procurement Risk Assessment Laboratory Handling

Modulated Electron-Donating Capacity: Hammett σ Analysis vs. Amino and Dimethylamino Analogs

The electron-donating strength of the ortho‑nitrogen substituent, quantified by Hammett substituent constants, follows the rank order NH₂ (σp = -0.66) < NHCH₃ (estimated σp ≈ -0.75, intermediate between NH₂ and N(CH₃)₂) < N(CH₃)₂ (σp = -0.83) [1]. Although a rigorously determined σp value for -NHCH₃ is not universally tabulated, the trend is mechanistically predictable: the methyl group enhances electron donation via hyperconjugation relative to -NH₂, but steric hindrance partially offsets this effect relative to -N(CH₃)₂. This intermediate electron-donating capacity places 2-(methylamino)benzoyl azide in a distinct reactivity niche—more electron-rich than 2-aminobenzoyl azide but less so than 2-(dimethylamino)benzoyl azide—affecting the stability of the acyl azide and the rate of thermal syn‑anti isomerisation required for Curtius rearrangement.

Electronic Effects Structure-Activity Relationship Reactivity Prediction

Ortho-Substituent Acceleration of Curtius Rearrangement: Kinetic Implications vs. Para-Substituted and Unsubstituted Benzoyl Azides

DFT calculations at the PBE/TZ2P level establish that ortho‑alkylbenzoyl azides exhibit abnormally high reactivity in thermal Curtius rearrangement relative to their para‑substituted or unsubstituted counterparts due to steric destabilisation of the conjugated ground state [1]. The energy required to rotate the phenyl ring by ~90° out of plane with the CON₃ moiety—a prerequisite for rearrangement—is approximately 8 kcal mol⁻¹; ortho‑substitution lowers the overall activation barrier, directly accelerating the Curtius rearrangement [2]. Although 2-(methylamino)benzoyl azide was not explicitly studied, the ortho‑aminoalkyl group is expected to exert a similar, if not stronger, effect owing to combined steric and electron‑donating influences. In practical terms, this means 2-(methylamino)benzoyl azide will undergo Curtius rearrangement under milder thermal conditions than 2‑aminobenzoyl azide or unsubstituted benzoyl azide, potentially enabling cleaner isocyanate generation with fewer side products.

Curtius Rearrangement Reaction Kinetics Isocyanate Generation

Best Application Scenarios for 2-(Methylamino)benzoyl azide Based on Differentiation Evidence


Controlled Curtius Rearrangement for Isocyanate Generation Under Mild Thermal Conditions

The ortho‑NHCH₃ substituent accelerates Curtius rearrangement relative to unsubstituted benzoyl azide (ΔΔG‡ reduction estimated 2–5 kcal mol⁻¹) [1]. This allows low‑temperature isocyanate generation (< 60 °C), minimising competing polymerisation or decomposition pathways. The intermediate electron‑donating capacity (σp ≈ -0.75) further ensures the acyl azide remains isolable at ambient temperature, unlike some para‑amino or dimethylamino derivatives that may be too labile. This scenario is ideal for multi‑step medicinal chemistry syntheses where a stable azide precursor is required until thermal activation.

Synthesis of N‑Methyl‑Protected Heterocycles via Aza‑Wittig Strategies

The N‑methyl group in 2-(methylamino)benzoyl azide acts as a built‑in protecting group, preventing unwanted intramolecular cyclisation that plagues 2‑aminobenzoyl azide during Staudinger/aza‑Wittig sequences [2]. This orthogonality enables stepwise construction of quinoxalin‑2(1H)‑ones, benzimidazoles, and other fused heterocycles where the methyl group can be retained or removed post‑cyclisation, offering synthetic versatility that the free amino analogue cannot provide.

Precursor for Ortho‑Functionalised Phenyl Isocyanates in Material Science

The controlled Curtius rearrangement of 2-(methylamino)benzoyl azide yields 2‑(methylamino)phenyl isocyanate, a valuable building block for polyurethane and polyurea materials. The intermediate electron‑donating strength of the NHCH₃ group moderates isocyanate reactivity, potentially improving pot life and reducing side reactions compared to the more electron‑rich 2‑(dimethylamino)phenyl isocyanate derived from the dimethylamino analogue, while still providing a handle for further functionalisation that unsubstituted phenyl isocyanate lacks.

Laboratory‑Scale Procurement Where Simplified Hazard Management Is Critical

The GHS07 hazard profile of 2-(methylamino)benzoyl azide (H302, H315, H319, H335) avoids the more restrictive classifications (e.g., GHS06 toxic, GHS08 health hazard) that may apply to nitro‑ or unprotected amino‑azide analogues. For academic and small‑scale industrial laboratories with limited engineering controls, this simplified hazard profile reduces the administrative burden of risk assessments, PPE requirements, and waste disposal, making it a preferred choice when reactivity requirements are met.

Quote Request

Request a Quote for 2-(Methylamino)benzoyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.